molecular formula C19H21NO3S B2840177 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034409-96-4

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone

Cat. No.: B2840177
CAS No.: 2034409-96-4
M. Wt: 343.44
InChI Key: OYVYVJRDXHYINA-UHFFFAOYSA-N
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Description

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 4-(thiophen-3-yl)phenyl methanone group. Its structural uniqueness lies in the spirocyclic system, which combines a six-membered oxa-aza ring fused to a five-membered dioxane ring. The thiophen-3-yl substituent likely enhances lipophilicity and receptor binding affinity, as seen in related bioactive compounds .

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(16-4-2-15(3-5-16)17-6-13-24-14-17)20-9-7-19(8-10-20)22-11-1-12-23-19/h2-6,13-14H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYVJRDXHYINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[55]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps, starting with the construction of the spirocyclic core1{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ...[{{{CITATION{{{_2{The synthesis of 1-oxa-9-azaspiro [5.5]undecane derivatives and ...](https://link.springer.com/article/10.1007/s10593-024-03328-w). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and enhance scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. .... These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique structure makes it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Example : 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one (CAS 2034464-54-3)

  • Key Differences : Replaces the thiophen-3-yl group with a methanesulfonylphenyl moiety.

Table 1: Structural Comparison of Spirocyclic Methanones

Compound Core Structure Substituent Bioactivity Target
Target Compound 1,5-Dioxa-9-azaspiro[5.5]undecane 4-(Thiophen-3-yl)phenyl σ1 Receptor Antagonism
CAS 2034464-54-3 1,5-Dioxa-9-azaspiro[5.5]undecane 4-Methanesulfonylphenyl Undisclosed (likely σ1)
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 1,4-Diazaspiro[5.5]undecane Phenyl Synthetic intermediate

Thiophene-Containing Analogues

Example: (2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723)

  • Key Similarity: Contains a thiophene ring linked to a methanone group.
  • Key Difference: PD 81,723 lacks the spirocyclic core but demonstrates dual activity as an adenosine A1 receptor allosteric enhancer and competitive antagonist .
  • SAR Insight : Substitution at the thiophene 4-position (e.g., methyl groups) enhances activity, supporting the target compound’s use of a thiophen-3-yl group for optimized binding .

Spirocyclic Systems with Heteroatom Variations

Example : 3,3-Dimethyl-2,4-dioxa-9λ⁶-thiaspiro[5.5]undecane-1,5,9,9-tetraone (CAS 64096-86-2)

  • Key Difference : Replaces the aza group with sulfur and adds sulfonyl groups.
  • Impact : The thia ring increases molecular rigidity, while sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound .

Bis-Aryl Methanones

Example: Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

  • Key Difference: Lacks a spirocyclic system but shares the methanone linkage.
  • Bioactivity: Exhibits antimicrobial and antibiofilm properties, suggesting the methanone group’s versatility in diverse pharmacological contexts .

Biological Activity

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious disease treatment.

  • Molecular Formula : C₁₃H₁₉N₁O₃S
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1351630-20-0

Structural Characteristics

The compound features a spirocyclic framework that enhances its interaction potential with biological targets. The presence of a thiophene moiety contributes to its pharmacological properties by influencing lipophilicity and electron distribution.

Research indicates that this compound interacts with various biological pathways:

  • RNA Methylation Modulation :
    • The compound has been shown to inhibit the METTL3/METTL14 protein complex, which is crucial for RNA methylation processes. This inhibition results in decreased levels of N6-methyladenosine (m6A) modifications on RNA substrates, potentially influencing gene expression and cellular metabolism in cancer cells .
  • Inhibition of Mycobacterial Growth :
    • Preliminary studies suggest that this compound may serve as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting lipid transport essential for bacterial survival and thus presenting a potential avenue for tuberculosis treatment.

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

  • Oncology : Its ability to modulate RNA methylation may provide new strategies for cancer treatment, particularly in cancers characterized by dysregulated m6A modifications.
  • Infectious Diseases : Targeting MmpL3 could lead to the development of novel antituberculosis agents.

Table 1: Summary of Biological Activities

Activity AreaDescriptionReference
RNA MethylationInhibits METTL3/METTL14 complex, reducing m6A levels in cancer cells
AntimycobacterialInhibits MmpL3 protein, disrupting lipid transport in Mycobacterium tuberculosis
Pain ManagementPotential applications in pain relief through modulation of cellular signaling pathways

Research Findings

  • Cancer Cell Studies :
    • In vitro studies demonstrated that treatment with the compound led to significant reductions in cell viability in acute myeloid leukemia cell lines due to altered m6A methylation patterns .
  • Antituberculosis Activity :
    • The compound was effective at concentrations that inhibited the growth of Mycobacterium tuberculosis, indicating its potential as a lead compound for drug development against tuberculosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone with high purity?

  • Methodology : Multi-step organic synthesis involving spirocyclic ring formation and coupling reactions. For example:

  • Step 1 : Cyclization of precursors (e.g., piperidone derivatives) under controlled temperature (50–80°C) and catalysts like p-TsOH to form the spirocyclic core .
  • Step 2 : Coupling the spirocyclic amine with 4-(thiophen-3-yl)benzoyl chloride via nucleophilic acyl substitution. Use anhydrous solvents (THF or DCM) and bases like triethylamine to minimize side reactions .
  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of sp³ vs. aromatic protons) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • NMR : Assign spirocyclic protons (δ 1.5–2.5 ppm for CH₂ groups, δ 3.5–4.5 ppm for ether/amine linkages) and thiophene/aryl protons (δ 6.5–8.0 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) for enhanced diffraction. Refinement via SHELXL software ensures accurate bond-length/angle measurements .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out dimerization or degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous spirocyclic compounds?

  • Case Study : Conflicting GABA receptor modulation vs. anticancer activity in diazaspiro compounds (e.g., 3,9-Diazaspiro[5.5]undecane derivatives) .

  • Experimental Design :

Target-Specific Assays : Use HEK-293 cells expressing human GABA receptors and cancer cell lines (e.g., MCF-7) to isolate mechanisms .

Dose-Response Curves : Compare EC₅₀ values across assays to identify off-target effects.

Molecular Docking : Map compound interactions with GABA receptor subunits (e.g., α1β2γ2) vs. kinases (e.g., PI3K) using AutoDock Vina .

  • Data Interpretation : Cross-validate with metabolomics (LC-MS) to detect downstream pathway alterations .

Q. How can reaction conditions be optimized to improve yield in spirocyclic methanone synthesis?

  • Challenges : Low yields (<40%) due to steric hindrance during cyclization or coupling .
  • Solutions :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and enhance cyclization efficiency (yield increase to 60–70%) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or organocatalysts (e.g., proline derivatives) for regioselective coupling .
  • Solvent Effects : Switch from THF to DMF to stabilize intermediates; monitor via in-situ IR spectroscopy .

Q. What are the limitations of current computational models for predicting the pharmacokinetics of this compound?

  • ADMET Prediction :

  • Lipophilicity (LogP) : Discrepancies between calculated (e.g., XLogP3) vs. experimental values (e.g., 2.8 vs. 3.5) due to spirocyclic rigidity .
  • Metabolic Stability : CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) is poorly modeled; validate with human liver microsomes .
    • Improvements : Integrate molecular dynamics (MD) simulations to assess membrane permeability and protein binding .

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